molecular formula C14H19NO3 B1317515 Benzyl (2-hydroxycyclohexyl)carbamate CAS No. 92645-06-2

Benzyl (2-hydroxycyclohexyl)carbamate

Cat. No.: B1317515
CAS No.: 92645-06-2
M. Wt: 249.3 g/mol
InChI Key: IDQLGJJPYSFXPM-UHFFFAOYSA-N
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Description

Benzyl (2-hydroxycyclohexyl)carbamate (CAS: 92645-06-2) is a carbamate derivative featuring a cyclohexyl ring substituted with a hydroxyl group at the 2-position and a benzyl carbamate moiety. Its molecular formula is C₁₄H₁₉NO₃, with a molecular weight of 249.31 g/mol . The compound is primarily utilized in industrial and scientific research contexts, particularly in the synthesis of pharmaceuticals and fine chemicals.

Properties

IUPAC Name

benzyl N-(2-hydroxycyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13-9-5-4-8-12(13)15-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQLGJJPYSFXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563993
Record name Benzyl (2-hydroxycyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92645-06-2
Record name Benzyl (2-hydroxycyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-hydroxycyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with 2-hydroxycyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products:

    Oxidation: Formation of 2-oxocyclohexylcarbamate.

    Reduction: Formation of 2-hydroxycyclohexylamine.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Therapeutic Potential :
    • Anti-inflammatory Properties : Benzyl (2-hydroxycyclohexyl)carbamate has been investigated for its anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
    • Cognitive Enhancement : Research indicates that carbamate derivatives can inhibit butyrylcholinesterase, an enzyme associated with Alzheimer's disease. This inhibition may enhance cognitive function by increasing acetylcholine levels in the brain .
  • Analgesic Effects :
    • Preliminary studies suggest that this compound may exhibit analgesic properties, potentially acting on pain pathways within the central nervous system. Its structural features indicate possible interactions with opioid receptors, critical in pain modulation.
  • Mechanism of Action :
    • The hydroxyl group in the compound can form hydrogen bonds with biological molecules, enhancing binding affinity to target receptors or enzymes. The carbamate moiety may act as an inhibitor or modulator of enzyme activity, influencing various physiological pathways.

Material Science Applications

This compound is also utilized in material science for synthesizing various polymers and materials due to its versatile functional groups. Its ability to undergo chemical modifications allows for the development of new materials with tailored properties.

Case Studies

  • Inhibition Studies :
    • A study evaluated the inhibitory potential of various biscarbamates on cholinesterases, revealing that compounds similar to this compound showed significant selectivity towards butyrylcholinesterase over acetylcholinesterase, suggesting potential for cognitive enhancement therapies .
  • Biocompatibility Assessments :
    • Toxicity assessments indicated that while this compound is harmful if swallowed and causes skin irritation, its therapeutic benefits may outweigh these risks when used in controlled dosages .

Mechanism of Action

The mechanism of action of Benzyl (2-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes.

Comparison with Similar Compounds

Positional Isomers of Hydroxycyclohexylcarbamates

  • Benzyl (3-hydroxycyclohexyl)carbamate (CAS: 955406-36-7): Differs in the hydroxyl group position (3 vs. 2 on the cyclohexyl ring).
  • Benzyl (trans-4-hydroxycyclohexyl)carbamate (CAS: 27489-63-0): The trans-configuration at the 4-position introduces distinct stereochemical properties, which could influence crystallinity and melting points compared to the cis- or trans-2-hydroxy derivatives .

Functional Group Variations

  • Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate (CAS: 213672-66-3): Replaces the hydroxyl group with a hydroxymethyl (-CH₂OH) substituent.
  • Benzyl {4-[(chloroacetyl)(isopropyl)amino]cyclohexyl}carbamate (CAS: 1353964-35-8): Incorporates a chloroacetyl and isopropylamino group, introducing electrophilic reactivity and bulkier substituents that may hinder enzymatic degradation .

Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
Benzyl (2-hydroxycyclohexyl)carbamate 92645-06-2 C₁₄H₁₉NO₃ 249.31 2-OH on cyclohexyl Limited solubility data; likely polar due to -OH and carbamate
Benzyl (3-hydroxycyclohexyl)carbamate 955406-36-7 C₁₄H₁₉NO₃ 249.31 3-OH on cyclohexyl Higher crystallinity inferred from stereochemistry
Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate 213672-66-3 C₁₅H₂₁NO₃ 263.34 2-CH₂OH on cyclohexyl Enhanced hydrophilicity
Benzyl (2-aminoethyl)methylcarbamate hydrochloride 162576-01-4 C₁₂H₁₇ClN₂O₂ 272.73 Aminoethyl, methyl Ionic form improves stability and bioavailability

Areas for Future Research :

  • Detailed pharmacokinetic profiling of the target compound.
  • Exploration of solvent systems to optimize its synthesis.
  • Comparative enzymatic inhibition assays against positional isomers.

Biological Activity

Benzyl (2-hydroxycyclohexyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by a hydroxyl group attached to a cyclohexane ring, which is further substituted with a benzyl carbamate moiety. This structural configuration is believed to influence its interaction with various biological targets, potentially affecting pain pathways and inflammatory responses.

Synthesis Methods:

  • The compound can be synthesized through several methods, typically involving the reaction of benzylamine with cyclohexanol derivatives in the presence of activating agents such as phosphorus trichloride or through microwave-assisted synthesis techniques for improved yields and purity .

Analgesic and Anti-inflammatory Properties

Preliminary studies indicate that this compound may exhibit analgesic and anti-inflammatory activities. The presence of the hydroxyl group is thought to enhance its binding affinity to pain receptors, particularly opioid receptors, which are crucial in pain management therapies .

Comparative Activity Table

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundActivity TypeIC50/EffectivenessReference
This compoundAnalgesicTBD
3-Benzyl-5-hydroxyphenylcarbamateAntitubercularMIC = 10 μg/mL
Benzyl (trans-3-hydroxycyclohexyl)carbamateAnticancer (Breast Cancer)Significant growth inhibition at 10 µM

Case Studies and Research Findings

  • Analgesic Effects : In animal models, compounds similar to this compound have been shown to reduce pain responses significantly when administered in controlled doses. These findings suggest a mechanism involving the modulation of neurotransmitter release in pain pathways .
  • Anticancer Activity : A study focusing on benzyl carbamates demonstrated that certain derivatives could inhibit cell proliferation in leukemia and breast cancer cell lines effectively. Notably, compounds exhibiting structural similarities to this compound were highlighted for their non-cytotoxic nature while showing potent anticancer activity .
  • In Vivo Studies : Research involving animal models has indicated that similar compounds can reduce tumor sizes significantly when administered over a period, suggesting their potential as therapeutic agents in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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